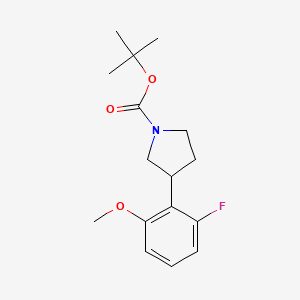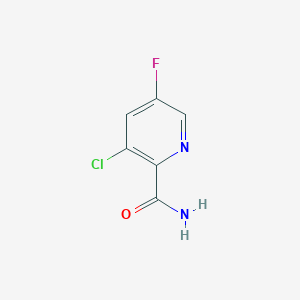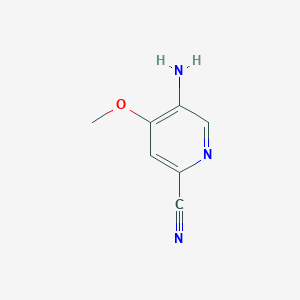![molecular formula C13H21BN2O3 B13677096 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a suitable benzyl halide to form the corresponding benzylpiperazine derivative.
Introduction of the Methoxy Group: The benzylpiperazine derivative is then subjected to a methoxylation reaction, where a methoxy group is introduced onto the phenyl ring.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction, where a boron-containing reagent is used to introduce the boronic acid functionality onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions where the boronic acid group is converted to a hydroxyl group.
Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
科学研究应用
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is primarily related to its ability to participate in chemical reactions through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]benzenamine: Similar structure but lacks the boronic acid group.
2-Ethoxy-5-(4-methylpiperazin-1-yl)benzoic Acid: Contains an ethoxy group instead of a methoxy group and a carboxylic acid instead of a boronic acid.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Lacks the phenyl ring and boronic acid group.
Uniqueness
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is unique due to the presence of both a boronic acid group and a piperazine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds with diols and other nucleophiles also enhances its utility in biological and medicinal chemistry.
属性
分子式 |
C13H21BN2O3 |
|---|---|
分子量 |
264.13 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)10-11-3-4-12(14(17)18)13(9-11)19-2/h3-4,9,17-18H,5-8,10H2,1-2H3 |
InChI 键 |
SKOCGVHGSHJVBN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)C)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



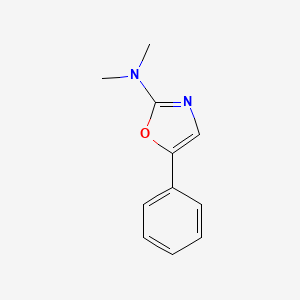
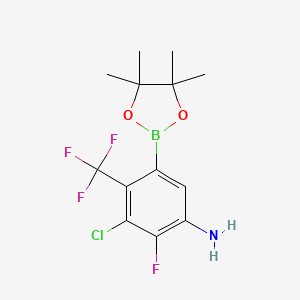
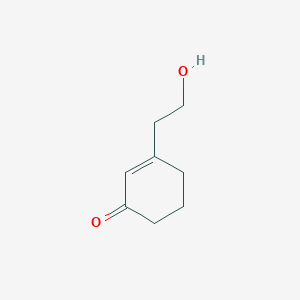
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
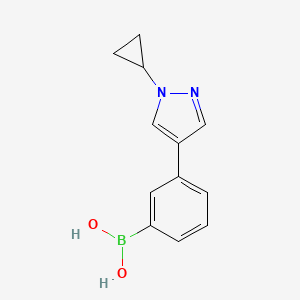
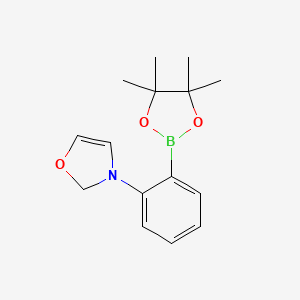
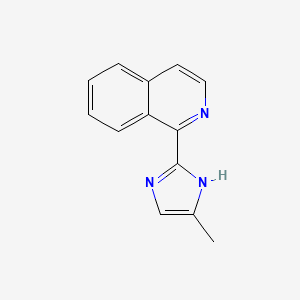
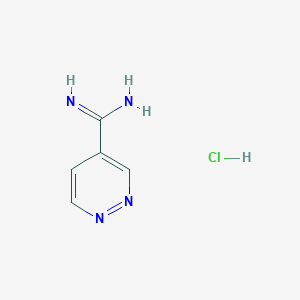
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
